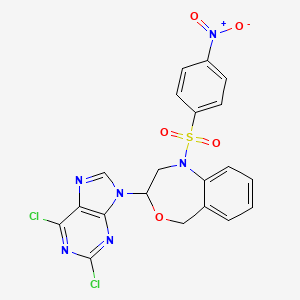

Bozepinib

Description

Propriétés

IUPAC Name |

3-(2,6-dichloropurin-9-yl)-1-(4-nitrophenyl)sulfonyl-3,5-dihydro-2H-4,1-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N6O5S/c21-18-17-19(25-20(22)24-18)26(11-23-17)16-9-27(15-4-2-1-3-12(15)10-33-16)34(31,32)14-7-5-13(6-8-14)28(29)30/h1-8,11,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWZQHLAYGEBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=NC5=C4N=C(N=C5Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bozepinib in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bozepinib, a synthetic purine-derived compound, has emerged as a promising anti-tumor agent with significant potential in the treatment of breast cancer. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its impact on key signaling pathways, its targeted effects on cancer stem cells (CSCs), and its induction of apoptosis. Through a comprehensive review of preclinical data, this document provides a detailed overview of the molecular interactions and cellular consequences of this compound treatment in breast cancer models. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Breast cancer remains a significant global health challenge, with a pressing need for novel therapeutic strategies that can overcome drug resistance and target the cellular drivers of tumor progression and recurrence. This compound has demonstrated potent anti-tumor activity in preclinical studies, exhibiting selectivity for cancer cells over normal cells. Its mechanism of action is pleiotropic, involving the inhibition of multiple critical signaling cascades and the targeting of the highly tumorigenic cancer stem cell population. This guide provides an in-depth exploration of the molecular underpinnings of this compound's efficacy in breast cancer.

Cytotoxicity and Selectivity of this compound

This compound exhibits potent cytotoxic effects against various breast cancer cell lines, with a notable selectivity for malignant cells over normal mammary epithelial cells. The 50% inhibitory concentration (IC50) values highlight its efficacy across different breast cancer subtypes.

| Cell Line | Type | IC50 (µM) | Therapeutic Index (TI) vs. MCF-10A |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.166[1] | 11.0[1] |

| MCF-7 | Estrogen Receptor-Positive | Data not explicitly quantified in the provided search results. | Not Applicable |

| SKBR-3 | HER2-Positive | Data not explicitly quantified in the provided search results. | Not Applicable |

| MDA-MB-468 | Triple-Negative Breast Cancer | Data not explicitly quantified in the provided search results. | Not Applicable |

| MCF-10A | Normal Mammary Epithelial | IC50 not specified, used as a baseline for TI calculation.[1] | Not Applicable |

Core Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-tumor effects by concurrently inhibiting several key signaling pathways that are frequently dysregulated in breast cancer. This multi-targeted approach likely contributes to its broad efficacy and its potential to circumvent resistance mechanisms.

Inhibition of the HER2 Signaling Pathway

In HER2-positive breast cancer cells, such as SKBR-3, this compound effectively inhibits the HER2 signaling cascade.[2] Treatment with this compound leads to a rapid and complete inhibition of HER2 phosphorylation, without altering the total HER2 receptor levels.[2] This blockade of HER2 activation has downstream consequences, including the inhibition of p-AKT and a significant decrease in the total levels of Vascular Endothelial Growth Factor (VEGF).[2]

Modulation of JNK and ERK Kinase Activity

This compound has been shown to significantly inhibit the phosphorylation of both JNK and ERK kinases in breast cancer cell lines, including MCF-7 and MDA-MB-468.[2] The inhibition of these MAPK pathways, which are crucial for cell proliferation and survival, is a key component of this compound's anti-cancer activity.

Suppression of AKT and VEGF Signaling

As a downstream effector of HER2 and other receptor tyrosine kinases, AKT is a critical node in cell survival and proliferation pathways. This compound treatment leads to the inhibition of AKT phosphorylation.[2] Furthermore, this compound reduces the basal levels of VEGF, a key promoter of angiogenesis, in cancer cells.[2]

The following diagram illustrates the points of intervention of this compound in these interconnected signaling pathways.

Targeting Breast Cancer Stem Cells

A critical aspect of this compound's mechanism of action is its ability to target breast cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation, metastasis, and resistance to conventional therapies.

Inhibition of Mammosphere Formation

This compound has been shown to suppress the formation of mammospheres, which is an in vitro surrogate for the self-renewal capacity of CSCs.[1] This effect is observed at low micromolar concentrations, comparable to the known CSC inhibitor salinomycin.[1]

Impact on CSC-Related Proteins

This compound modulates the expression of several key proteins and signaling pathways implicated in the maintenance of CSCs:

-

Downregulation of c-MYC, SOX2, and β-CATENIN: These transcription factors are crucial for maintaining stemness and pluripotency. This compound treatment leads to a reduction in their expression levels.[1]

-

Upregulation of GLI-3: this compound upregulates the expression of GLI-3, a repressor of the Hedgehog signaling pathway.[1] The Hedgehog pathway is known to play a significant role in CSC maintenance.

The following diagram illustrates the impact of this compound on CSC-related signaling pathways.

Induction of Apoptosis via PKR

This compound is a potent inducer of apoptosis in breast cancer cells.[3] A key mediator of this pro-apoptotic effect is the double-stranded RNA-dependent protein kinase (PKR).[3][4] this compound treatment leads to the upregulation and activation of PKR, which in turn can trigger downstream apoptotic signaling cascades.[3][4] This induction of apoptosis appears to be independent of p53.[3]

The following diagram outlines the proposed mechanism of this compound-induced apoptosis.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound. In a study utilizing MDA-MB-468 breast cancer cells xenografted into nude mice, intraperitoneal administration of this compound at a dose of 25 mg/kg significantly inhibited tumor growth compared to the control group.[2] These findings underscore the translational potential of this compound as a therapeutic agent for breast cancer.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

-

Cell Seeding: Plate breast cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48 or 72 hours).

-

Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with tap water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

-

Solubilization: Solubilize the bound SRB with 10 mM Tris base solution (pH 10.5).

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of this compound concentration.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound for the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-JNK, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Mammosphere Formation Assay

-

Single-Cell Suspension: Harvest breast cancer cells and prepare a single-cell suspension by enzymatic digestion (e.g., trypsin) and mechanical dissociation.

-

Cell Seeding: Plate the single cells in ultra-low attachment plates at a low density (e.g., 1,000 cells/mL) in serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.

-

Drug Treatment: Add this compound at various concentrations to the culture medium at the time of seeding.

-

Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

-

Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

-

Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., MDA-MB-468) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule.

-

Endpoint: Continue treatment and tumor monitoring for a defined period or until tumors in the control group reach a predetermined size.

-

Data Analysis: Compare the tumor growth curves and final tumor volumes between the this compound-treated and control groups to assess anti-tumor efficacy.

The following diagram provides a workflow for a typical in vivo xenograft study.

Conclusion

This compound presents a compelling profile as a multi-targeted agent for the treatment of breast cancer. Its ability to simultaneously inhibit critical oncogenic signaling pathways, including HER2, JNK, ERK, and AKT, provides a robust mechanism for suppressing tumor growth and proliferation. Furthermore, its demonstrated activity against breast cancer stem cells, a key driver of tumor recurrence and metastasis, suggests that this compound may offer a durable therapeutic response. The induction of apoptosis through the PKR pathway adds another layer to its anti-cancer efficacy. The preclinical data summarized in this guide strongly support the continued investigation of this compound in clinical settings to validate its therapeutic potential in breast cancer patients. Further research is warranted to fully elucidate the nuances of its mechanism of action and to identify predictive biomarkers for patient stratification.

References

Bozepinib's Targeted Signaling Pathways in Colon Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bozepinib, a novel synthetic purine-derived compound, has demonstrated significant antitumor activity in preclinical studies, particularly against breast and colon cancer cell lines. This technical guide provides an in-depth analysis of the molecular signaling pathways targeted by this compound in colon cancer cells. The primary mechanism of action identified is the upregulation and activation of the double-stranded RNA-dependent protein kinase (PKR), leading to p53-independent apoptosis. Furthermore, this document explores the synergistic effects of this compound with other therapeutic agents, such as interferon-alpha (IFNα), which potentiates its apoptotic and autophagic effects. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of the core signaling pathways are provided to support further research and drug development efforts in the field of oncology.

Introduction to this compound

This compound, with the chemical name (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine, is a small molecule that has emerged as a potent antitumor agent.[1] It has shown promise in inducing apoptosis in various cancer cell lines.[1] Studies have indicated its efficacy in colon cancer, with 50% inhibitory concentration (IC50) values reported to be lower than those observed in breast cancer cells, suggesting a strong potential for its application in treating colorectal malignancies.[1][2][3] This guide focuses on the elucidated mechanisms of action of this compound in the context of colon cancer cell biology.

Core Signaling Pathway Targeted by this compound in Colon Cancer

The PKR-Mediated Apoptosis Pathway

The principal target of this compound in colon cancer cells is the double-stranded RNA-dependent protein kinase (PKR), also known as EIF2AK2.[1][3] this compound treatment leads to the upregulation and activation of PKR, which subsequently triggers a cascade of events culminating in apoptosis.[1][2] A crucial aspect of this pathway is its independence from the tumor suppressor protein p53, which is frequently mutated and inactivated in colon cancers.[1][2][3] This p53-independent mechanism of action makes this compound a potentially valuable therapeutic agent for a broader range of colon cancer subtypes.

References

An In-Depth Technical Guide to the Synthesis of (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the potent anti-proliferative agent, (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine. This compound has demonstrated significant activity against human cancerous cell lines, making its synthesis a key area of interest for drug development professionals. This document details the synthetic pathway, experimental protocols, and relevant biological context.

Synthetic Strategy Overview

The synthesis of the target molecule, a substituted benzoxazepine-purine derivative, is achieved through a multi-step process. The core of this strategy involves the preparation of a key intermediate, the (RS)-1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-ol, followed by a microwave-assisted Mitsunobu reaction with 2,6-dichloropurine.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Synthesis of (RS)-1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-ol

The synthesis of this crucial benzoxazepine intermediate is a multi-step process, which is not detailed in the primary reference for the final product. A general methodology for the formation of similar benzoxazepine cores involves the reaction of a suitable amino alcohol with a substituted salicylaldehyde, followed by cyclization and subsequent protection of the amine. For the purpose of this guide, the synthesis commences from the prepared intermediate.

Synthesis of (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine

The final step in the synthesis is a microwave-assisted Mitsunobu reaction. This method offers significant advantages over conventional heating, including reduced reaction times and often improved yields.

Reaction Scheme:

Caption: Mitsunobu reaction for the final synthesis step.

Procedure:

A solution of (RS)-1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-ol (1.0 eq.), 2,6-dichloropurine (1.2 eq.), and triphenylphosphine (PPh3) (1.5 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a microwave-transparent vessel. To this stirred solution, diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise at 0 °C. The vessel is then sealed and subjected to microwave irradiation at 150 °C for 15 minutes.

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the target compound.

| Parameter | Value | Reference |

| Yield | Not explicitly stated in abstract | [1] |

| Reaction Time | 15 minutes | [1] |

| Microwave Temperature | 150 °C | [1] |

| IC₅₀ (MDA-MB-231) | 0.166 µM | [1] |

| IC₅₀ (MCF-7) | Data not in abstract | [1] |

Biological Activity and Signaling Pathways

The synthesized compound exhibits potent antiproliferative activity against human breast cancer cell lines, specifically MDA-MB-231.[1] The biological activity of similar purine derivatives often involves the modulation of key signaling pathways related to cell cycle control and apoptosis. While the specific mechanism for this compound is not detailed in the initial findings, a plausible target is the protein kinase R (PKR)-mediated apoptotic pathway.

Caption: Postulated PKR-mediated apoptotic pathway.

This proposed pathway involves the activation of PKR by the compound, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of activating transcription factor 4 (ATF4), which upregulates the pro-apoptotic transcription factor CHOP, ultimately leading to programmed cell death.

Conclusion

This technical guide has outlined the synthesis of (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine, a promising anticancer agent. The use of microwave-assisted synthesis provides a rapid and efficient route to this molecule. Further investigation into the precise mechanism of action and optimization of the synthetic protocol will be crucial for its future development as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and handling of the described compounds should only be performed by qualified professionals in a laboratory setting.

References

Bozepinib: A Potent Antitumor Agent Targeting Cancer Stem Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and resistance to conventional therapies. Overcoming CSC-mediated resistance is a critical challenge in oncology. Bozepinib, a purine-derived small molecule, has emerged as a promising therapeutic agent with demonstrated efficacy against CSCs. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its antitumor effects. Special emphasis is placed on its activity against breast and colon cancer stem cells.

Introduction

The cancer stem cell hypothesis posits that a small fraction of cells within a tumor are responsible for its growth and recurrence.[1][2][3][4] These CSCs are often resistant to chemotherapy and radiation, leading to treatment failure and disease relapse.[2][5] Therefore, therapeutic strategies that specifically target and eliminate CSCs are of paramount importance for achieving long-term remission.

This compound, chemically known as (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine, is a potent antitumor compound that has shown significant activity against various cancer cell lines and, crucially, against cancer stem cells.[6][7][8] It induces apoptosis and demonstrates selectivity for cancer cells over normal cells, highlighting its therapeutic potential.[9] This document synthesizes the current knowledge on this compound, offering a technical resource for the scientific community.

Mechanism of Action

This compound exerts its antitumor effects by modulating multiple critical signaling pathways involved in carcinogenesis, proliferation, angiogenesis, and the maintenance of cancer stem cell properties.[6][9][10]

Inhibition of Key Signaling Pathways

This compound has been shown to inhibit several pro-survival and proliferative signaling cascades:

-

HER2 Signaling Pathway: The overexpression of the HER2 receptor is a known driver in a significant portion of breast cancers and is associated with a worse prognosis.[10] this compound effectively inhibits the HER2 signaling pathway.[6][10]

-

PI3K/AKT Pathway: The PI3K/AKT pathway is a central node in regulating cell growth, survival, and metabolism. This compound demonstrates an inhibitory effect on AKT, a key component of this pathway.[6][9][10]

-

MAPK/ERK and JNK Pathways: These pathways are crucial for transmitting extracellular signals to the nucleus to control gene expression related to proliferation and survival. This compound inhibits both JNK and ERK kinases.[6][10]

-

VEGF Signaling: By inhibiting Vascular Endothelial Growth Factor (VEGF), this compound displays anti-angiogenic properties, which are critical for restricting tumor growth and metastasis.[6][9][10]

-

PKR-Mediated Apoptosis: this compound upregulates and activates the double-stranded RNA-dependent protein kinase (PKR), a key mediator of apoptosis, independent of p53 status.[8][11][12]

Targeting Cancer Stem Cell-Related Pathways

This compound directly targets the molecular machinery responsible for maintaining the CSC phenotype:

-

Wnt/β-catenin Pathway: This pathway is fundamental for stem cell self-renewal.[3] this compound treatment leads to the downregulation of β-catenin.[6][10]

-

Hedgehog Signaling: The Hedgehog pathway is another critical regulator of stemness. This compound upregulates the GLI-3 repressor, a negative regulator of this pathway.[6][9][10]

-

Downregulation of Stemness Factors: Treatment with this compound results in the reduced expression of key transcription factors associated with stem cells, including c-MYC and SOX2.[6][10]

The multifaceted mechanism of this compound is illustrated in the signaling pathway diagram below.

Quantitative Data on Efficacy

This compound's potency has been quantified across various cancer cell lines, demonstrating low micromolar to nanomolar efficacy. Its selectivity for cancer cells over normal cells is a key indicator of its therapeutic potential.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MDA-MB-231 | Breast Cancer | 0.166 | [9] |

| T24 | Bladder Cancer | 6.7 ± 0.7 | [13][14] |

| RT4 | Bladder Cancer | 8.7 ± 0.9 | [13][14] |

| C6 | Glioblastoma | 5.7 ± 0.3 | [15][16] |

| U138 | Glioblastoma | 12.7 ± 1.5 | [15][16] |

| HCT-116 | Colon Cancer | Lower than breast | [8][11][12] |

| MCF-7 | Breast Cancer | Not specified | [8][11][12] |

Table 2: Selectivity and Efficacy Against Cancer Stem Cells

| Parameter | Cell Line / Condition | Observation | Reference(s) |

| Therapeutic Index (TI) | MDA-MB-231 vs. MCF-10A | 11.0 | [9] |

| Selectivity Index (SI) | T24 vs. MRC-5 | 25.7 | [13][14] |

| Selectivity Index (SI) | RT4 vs. MRC-5 | 19.7 | [13][14] |

| CSC Targeting | Breast & Colon Cancer | Eliminates ALDH+ subpopulations | [6][9][10] |

| Sphere Formation | Mammo- & Colono-spheres | Suppresses formation | [6][7][9] |

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the antitumor activity of this compound.

Cell Viability Assay

This assay determines the concentration of this compound that inhibits cell growth.

Protocol:

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 7.5 x 10³ cells per well) in 100 µL of culture medium and incubate for 24 hours.[17]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated and vehicle (DMSO) controls.[13]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

-

Viability Measurement (Resazurin-based):

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.[20]

Mammosphere Formation Assay

This anchorage-independent culture assay quantifies the self-renewal capacity of cancer stem cells.

Protocol:

-

Cell Preparation: Harvest cells from monolayer culture and dissociate them into a single-cell suspension using trypsin and gentle mechanical disruption (e.g., passing through a fine-gauge needle).[21][22]

-

Seeding: Seed the single cells in ultra-low attachment plates at a low density (e.g., 2 x 10⁴ cells per well of a 6-well plate) to prevent cell aggregation.[22][23]

-

Culture Conditions: Culture the cells in a specialized, serum-free mammosphere medium supplemented with growth factors like EGF and bFGF, and supplements like B27.[23]

-

Treatment: Add this compound or a vehicle control to the wells at the time of seeding.[24]

-

Incubation: Incubate the plates for 5-10 days at 37°C and 5% CO₂.[22]

-

Quantification: Count the number of spherical, non-adherent cell clusters (mammospheres) with a diameter greater than a specified size (e.g., 50 µm) using an inverted microscope.[23]

-

Analysis: Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.[23]

ALDH Activity Assay (ALDEFLUOR™ Assay)

This assay identifies and quantifies the CSC population based on the high activity of aldehyde dehydrogenase (ALDH), a key CSC marker.[25][26]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of 1 x 10⁶ cells/mL in ALDEFLUOR™ assay buffer.[27]

-

Control Sample: To the "control" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), which establishes the baseline fluorescence.[25][27]

-

Test Sample: Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" tube. This substrate freely diffuses into cells and is converted by ALDH into a fluorescent product (BAA) that is retained intracellularly.[27]

-

Incubation: Incubate both test and control tubes for 30-45 minutes at 37°C.[28]

-

Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the population of brightly fluorescent cells in the "test" sample that is absent in the DEAB-treated "control" sample.[25]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates, such as those in the signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.[29]

-

Quantification: Determine the protein concentration of each lysate to ensure equal loading.[29]

-

SDS-PAGE: Separate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[30]

-

Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[30][31]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[29][32]

-

Antibody Incubation:

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the light signal using an imaging system.[33] The intensity of the band corresponds to the amount of target protein.

In Vivo Antitumor Efficacy

Preclinical studies have confirmed this compound's effectiveness in vivo. In xenograft models using nude mice, this compound treatment resulted in significant inhibition of tumor growth and metastasis.[6] Importantly, these studies also indicated that this compound does not cause sub-acute or systemic toxicity at therapeutic doses, underscoring its potential for safe clinical application.[6][11]

Conclusion

This compound is a potent and selective antitumor agent that effectively targets cancer stem cells by modulating a network of critical signaling pathways. Its ability to inhibit HER2, PI3K/AKT, and MAPK signaling, coupled with its targeted disruption of CSC-specific pathways like Wnt/β-catenin and Hedgehog, makes it a highly promising candidate for cancer therapy. This compound's capacity to eliminate ALDH+ CSC populations and suppress mammosphere formation provides strong evidence of its potential to overcome the therapeutic resistance and tumor relapse driven by these cells. The favorable in vivo efficacy and safety profile further support its continued investigation and development as a next-generation anticancer drug.

References

- 1. New way to kill breast cancer stem cells that have ancestral features and resist chemotherapy | Karolinska Institutet [news.ki.se]

- 2. Breast cancer stem cells: Biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ludwig Cancer Research [ludwigcancerresearch.org]

- 5. mdpi.com [mdpi.com]

- 6. HER2-signaling pathway, JNK and ERKs kinases, and cancer stem-like cells are targets of this compound small compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. HER2-signaling pathway, JNK and ERKs kinases, and cancer stem-like cells are targets of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a novel small antitumor agent, induces PKR-mediated apoptosis and synergizes with IFNα triggering apoptosis, autophagy and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical evaluation of this compound in bladder cancer cell lines: modulation of the NPP1 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical evaluation of this compound in bladder cancer cell lines: modulation of the NPP1 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New insights into cytotoxic mechanisms of this compound against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 28. stemcell.com [stemcell.com]

- 29. m.youtube.com [m.youtube.com]

- 30. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 31. bostonbioproducts.com [bostonbioproducts.com]

- 32. peakproteins.com [peakproteins.com]

- 33. spb.dia-m.ru [spb.dia-m.ru]

The Role of PKR-Mediated Apoptosis in Bozepinib's Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bozepinib, a novel synthetic purine derivative, has demonstrated significant antitumor activity across a range of cancer cell lines.[1] Its mechanism of action is multifaceted, but a core component of its cytotoxicity lies in the induction of programmed cell death, or apoptosis. A key mediator of this process is the double-stranded RNA-activated protein kinase (PKR), an interferon-inducible enzyme traditionally associated with the antiviral response.[1] This technical guide provides an in-depth exploration of the role of PKR-mediated apoptosis in this compound's cytotoxic effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical signaling pathways.

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound, both as a monotherapy and in combination with interferon-alpha (IFNα), and the extent of apoptosis induction.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~5.0 | [2] |

| HCT-116 | Colon Cancer | ~2.5 | [2] |

| RKO | Colon Cancer | ~2.5 | [2] |

| C6 | Glioblastoma | 5.7 ± 0.3 | [1][3] |

| U138 | Glioblastoma | 12.7 ± 1.5 | [1][3] |

| RT4 | Bladder Cancer | 8.7 ± 0.9 | [4][5] |

| T24 | Bladder Cancer | 6.7 ± 0.7 | [4][5] |

Table 2: Synergistic Cytotoxicity of this compound with IFNα

| Cell Line | Treatment | IC50 (µM) | Reference |

| MCF-7 | This compound alone | ~5.0 | [2] |

| This compound + 50 IU/mL IFNα | ~2.5 | [2] | |

| HCT-116 | This compound alone | ~2.5 | [2] |

| This compound + 50 IU/mL IFNα | ~1.25 | [2] | |

| RKO | This compound alone | ~2.5 | [2] |

| This compound + 50 IU/mL IFNα | ~1.25 | [2] |

Table 3: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | Reference |

| MCF-7 | 5 µM this compound | ~25% | [2] |

| 500 IU/mL IFNα | ~15% | [2] | |

| This compound + IFNα | ~40% | [2] | |

| HCT-116 | 5 µM this compound | ~30% | [2] |

| 500 IU/mL IFNα | ~10% | [2] | |

| This compound + IFNα | ~55% | [2] | |

| RKO | 5 µM this compound | ~35% | [2] |

| 500 IU/mL IFNα | ~12% | [2] | |

| This compound + IFNα | ~60% | [2] |

Signaling Pathways of this compound-Induced PKR-Mediated Apoptosis

This compound exerts its pro-apoptotic effects by upregulating and activating PKR.[1] Activated PKR then initiates a downstream signaling cascade that culminates in the execution of apoptosis. The primary pathway involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis. Concurrently, activated PKR engages the extrinsic apoptosis pathway through the Fas-associated death domain (FADD) and the subsequent activation of initiator caspase-8.[5] This, in turn, activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. There is also evidence suggesting a potential cross-talk with the intrinsic mitochondrial pathway through caspase-9 activation.[3]

Caption: this compound-induced PKR-mediated apoptotic signaling pathway.

Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the role of PKR-mediated apoptosis in this compound's cytotoxicity.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of this compound by measuring cell density based on the measurement of cellular protein content.

Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat cells with a range of concentrations of this compound, with or without a fixed concentration of IFNα.

-

Incubation: Incubate the treated cells for the desired experimental duration (e.g., 48 or 72 hours).

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing and Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.

Detailed Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or IFNα for the specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of key proteins in the PKR signaling pathway, such as PKR and eIF2α.

Caption: Generalized workflow for Western Blot analysis.

Detailed Methodology:

-

Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total PKR, phosphorylated PKR, total eIF2α, phosphorylated eIF2α, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression or phosphorylation levels.

Conclusion

This compound's cytotoxicity in a variety of cancer cell lines is significantly driven by its ability to induce apoptosis through the upregulation and activation of PKR.[1] The subsequent signaling cascade, involving the phosphorylation of eIF2α and the activation of the FADD/Caspase-8 axis, represents a key mechanism of its antitumor activity.[5] The synergistic enhancement of this apoptotic effect with IFNα further underscores the therapeutic potential of targeting this pathway.[2] The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate and exploit the therapeutic potential of this compound and other agents that modulate the PKR-mediated apoptotic pathway.

References

- 1. New insights into cytotoxic mechanisms of this compound against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of this compound in bladder cancer cell lines: modulation of the NPP1 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of this compound in bladder cancer cell lines: modulation of the NPP1 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Bozepinib: A Technical Guide to its Impact on AKT and VEGF Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bozepinib, a synthetic purine-derived small molecule, has emerged as a promising anti-tumor agent with a multi-targeted mechanism of action.[1] This technical guide provides an in-depth analysis of this compound's impact on two critical signaling pathways implicated in cancer progression: the AKT and VEGF pathways. This compound has demonstrated cytotoxic effects across various cancer cell lines, including breast, colon, and bladder cancers, and exhibits significant anti-angiogenic and anti-migratory properties.[2][3] Its ability to simultaneously inhibit key drivers of cell survival, proliferation, and angiogenesis makes it a compelling candidate for further preclinical and clinical investigation.

Quantitative Analysis of this compound's Inhibitory Activity

This compound's efficacy is underscored by its potent inhibitory action on cancer cell viability and key signaling kinases. The following tables summarize the available quantitative data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.166[2] |

| RT4 | Bladder Cancer (Grade 1) | 8.7 ± 0.9[3] |

| T24 | Bladder Cancer (Grade 3) | 6.7 ± 0.7[3] |

| HCT-116 | Colon Cancer | Lower than breast cancer lines[1][4] |

| MCF-7 | Breast Cancer (ER+) | Low micromolar range[1] |

Table 2: Kinase Inhibition Profile of this compound

| Kinase | This compound Concentration (µM) | Inhibition (%) |

| AKT2 | 50 | 58 |

| VEGFR | 50 | 55 |

Data derived from a multikinase screening assay.

Impact on the AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] this compound has been shown to exert an inhibitory effect on this pathway. A multikinase screening assay revealed that this compound at a concentration of 50 µM inhibits AKT2 activity by 58%. This inhibition of AKT, a crucial downstream effector of PI3K, disrupts the pro-survival signals within cancer cells, contributing to this compound's cytotoxic effects.

Impact on the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[6][7] this compound demonstrates significant anti-angiogenic properties by targeting the VEGF signaling pathway.[2] The multikinase assay showed a 55% inhibition of VEGF receptors at a 50 µM concentration of this compound. This inhibition disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby impeding the development of a tumor blood supply.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the effects of this compound on the AKT and VEGF signaling pathways.

Cell Viability Assay

The cytotoxic effects of this compound are typically determined using a trypan blue exclusion assay or MTT assay.

-

Cell Lines: MDA-MB-231, SK-BR-3 (breast cancer); HCT-116, RKO (colon cancer); RT4, T24 (bladder cancer); MRC-5 (normal fibroblast).

-

Treatment: Cells are seeded in 24-well or 96-well plates and treated with increasing concentrations of this compound (e.g., 1 to 10 µM for cancer cells) for a specified duration (e.g., 24, 48, or 72 hours).

-

Procedure (Trypan Blue):

-

After treatment, cells are washed with PBS, trypsinized, and collected.

-

A small aliquot of the cell suspension is mixed with 0.4% trypan blue stain.

-

Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

-

The percentage of cell viability is calculated relative to a vehicle-treated control.

-

-

Procedure (MTT):

-

Following treatment, MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

Western Blot Analysis for AKT Signaling

Western blotting is employed to assess the phosphorylation status of AKT and other downstream proteins.

-

Cell Line: SKBR-3 (HER2-positive breast cancer) is a relevant cell line for studying pathways downstream of HER2, including the PI3K/AKT pathway.

-

Treatment: Cells are treated with this compound (e.g., 5 µM) for various time points.

-

Procedure:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total AKT and phosphorylated AKT (p-AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system.

-

The density of the p-AKT band is normalized to the total AKT band to determine the extent of inhibition.

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

96-well plates are coated with a basement membrane matrix (e.g., Matrigel).

-

HUVECs are seeded onto the matrix in the presence of various concentrations of this compound.

-

The plates are incubated for a period that allows for tube formation (typically 6-24 hours).

-

The formation of tubular networks is observed and photographed using an inverted microscope.

-

The extent of tube formation (e.g., tube length, number of branch points) is quantified using image analysis software and compared to a vehicle-treated control.

-

Conclusion

This compound is a potent anti-tumor agent that exerts its effects through the inhibition of multiple signaling pathways critical for cancer cell survival and proliferation. Its demonstrated ability to significantly inhibit both the AKT and VEGF signaling pathways highlights its potential as a dual-action therapeutic. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further exploration and clinical translation of this compound.

References

- 1. HER2-signaling pathway, JNK and ERKs kinases, and cancer stem-like cells are targets of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]

Exploring the induction of autophagy and senescence by Bozepinib

A Technical Guide to Bozepinib-Induced Autophagy and Senescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound, a novel anti-tumor agent, induces the cellular processes of autophagy and senescence. It is designed to offer a comprehensive resource for professionals in the fields of cancer biology and drug development, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

This compound has demonstrated potent anti-tumor activity across various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| T24 | Bladder Cancer (Grade 3) | 6.7 ± 0.7 µM | [1] |

| RT4 | Bladder Cancer (Grade 1) | 8.7 ± 0.9 µM | [1] |

| Breast Cancer Cells | Breast Cancer | Not specified, but higher than colon cancer cells | [2][3] |

| Colon Cancer Cells | Colon Cancer | Not specified, but lower than breast cancer cells | [2][3] |

Table 2: Molecular Markers of this compound-Induced Autophagy and Senescence

| Process | Marker | Observation | Cell Line | Reference |

| Autophagy | LC3-I to LC3-II Conversion | Increased conversion observed, indicating autophagosome formation. | MCF-7 | [4] |

| GFP-LC3 Relocalization | Punctate fluorescence pattern, confirming autophagosome formation. | MCF-7 | [4] | |

| p62/SQSTM1 | Degradation of p62 is a common indicator of autophagic flux. | Not specified in abstracts | ||

| Senescence | Senescence-Associated β-galactosidase (SA-β-gal) | Increased activity detected in cells treated with this compound. | MCF-7 | [2][3] |

| Cell Cycle Arrest | A percentage of cells were arrested in the S phase. | MCF-7 | [2][3] | |

| p53 Status | Unaffected by this compound treatment. | Breast and colon cancer cells | [2][4] |

Signaling Pathways

This compound triggers autophagy and senescence through a distinct signaling cascade. A key molecular target is the double-stranded RNA-dependent protein kinase (PKR), which is upregulated and activated by the drug.[2][3] This activation occurs independently of the p53 tumor suppressor pathway, which is a common regulator of cell fate.[2][4] When combined with interferon-alpha (IFNα), this compound's effects are significantly enhanced.[2][4]

Experimental Protocols and Workflows

The following section details the methodologies for key experiments used to characterize this compound's effects on autophagy and senescence.

General Experimental Workflow

The diagram below illustrates a typical workflow for investigating the induction of autophagy and senescence by this compound in a cancer cell line.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This colorimetric assay is used to assess cell viability by measuring cellular protein content.[4]

-

Cell Seeding : Plate cells (e.g., 5 x 10³ cells/well) in 96-well plates and incubate for 24 hours.

-

Drug Treatment : Replace the medium with fresh medium containing various concentrations of this compound. Incubate for the desired treatment period (e.g., 3 days).

-

Fixation : Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing : Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining : Add 0.057% (w/v) sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

-

Destaining : Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization : Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Measurement : Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the number of viable cells.

Autophagy Detection: Western Blot for LC3 Conversion

The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.

-

Protein Extraction : Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 12-15%) and perform electrophoresis to separate proteins by size.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

Senescence Detection: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Senescent cells exhibit increased activity of a lysosomal β-galactosidase at a suboptimal pH of 6.0.[5][6]

-

Cell Plating : Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that avoids confluence after the treatment period.

-

Drug Treatment : Treat cells with this compound for the desired duration.

-

Fixation : Wash the cells once with PBS. Fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.[6]

-

Washing : Wash the cells twice with PBS.

-

Staining : Add the SA-β-gal staining solution to each well. The solution typically contains:

-

1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

-

Incubation : Incubate the plate at 37°C without CO₂ for several hours to overnight. Protect from light. Seal the plate to prevent evaporation.

-

Visualization : Observe the cells under a light microscope. Senescent cells will be stained a distinct blue color.

-

Quantification : Calculate the percentage of blue-stained (senescent) cells by counting at least 200 cells from multiple random fields.

This guide summarizes the current understanding of how this compound induces autophagy and senescence, providing a foundation for further research and development. The p53-independent activation of PKR presents a novel mechanism for inducing anti-tumor responses, warranting deeper investigation into its downstream effectors and potential therapeutic applications.

References

- 1. Preclinical evaluation of this compound in bladder cancer cell lines: modulation of the NPP1 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel small antitumor agent, induces PKR-mediated apoptosis and synergizes with IFNα triggering apoptosis, autophagy and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. telomer.com.tr [telomer.com.tr]

- 6. researchgate.net [researchgate.net]

Bozepinib's Efficacy in Glioblastoma and Bladder Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bozepinib, a purine derivative, has emerged as a promising small molecule with demonstrated antitumor activity across various cancer cell lines. This technical guide provides an in-depth analysis of its efficacy and mechanisms of action specifically in glioblastoma and bladder cancer cell lines. The following sections present a compilation of key quantitative data, detailed experimental protocols derived from published research, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified in multiple studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The data below summarizes these findings for both glioblastoma and bladder cancer cell lines.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| C6 | 5.7 ± 0.3 | [1][2][3] |

| U138 | 12.7 ± 1.5 | [1][2][3] |

Table 2: IC50 Values of this compound and Cisplatin in Bladder Cancer Cell Lines

| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Selectivity Index (SI) for this compound | Selectivity Index (SI) for Cisplatin | Reference |

| RT4 | 8.7 ± 0.9 | Not Reported | 19.7 | Not Reported | [4][5][6] |

| T24 | 6.7 ± 0.7 | 97.98 ± 5.87 | 25.7 | 1.7 | [4][5][6] |

Core Mechanisms of Action

This compound exerts its anticancer effects through distinct yet partially overlapping mechanisms in glioblastoma and bladder cancer cells.

Glioblastoma

In glioblastoma cell lines, this compound's primary mechanism involves the induction of caspase-dependent apoptosis and the formation of autophagosomes.[1][2][3] Notably, this occurs without altering the cell cycle progression or the Akt signaling pathway.[1][2] A key feature of this compound's action in glioblastoma is its modulation of the purinergic signaling pathway. It increases the expression and activity of the ectonucleotidase CD39, while inhibiting the activity of CD73, leading to a decrease in the formation of immunosuppressive adenosine.[1][2][3] Furthermore, this compound treatment leads to the activation of the NF-κB pathway.[1][2][3] Interestingly, an initial treatment cycle can enrich the population of NF-κB and CD133 positive cells, suggesting a potential resistance mechanism; however, a subsequent treatment round has been shown to eliminate these resistant cells.[1][2][3]

Bladder Cancer

In bladder cancer cell lines, this compound demonstrates potent antitumor activity, notably with a significantly higher selectivity index compared to the standard chemotherapeutic agent, cisplatin.[4][5][6] Its mechanism of action in the more aggressive T24 bladder cancer cell line involves the arrest of the cell cycle in the G2/M phase , which subsequently leads to the induction of early apoptosis .[4][5][6] Similar to its effects in glioblastoma, this compound also modulates the purinergic system in bladder cancer cells. Specifically, it increases the gene and protein expression of the NPP1 enzyme, leading to enhanced hydrolysis of ATP and ADP.[4][5]

Visualizing the Molecular Pathways and Experimental Procedures

To elucidate the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. New insights into cytotoxic mechanisms of this compound against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of this compound in bladder cancer cell lines: modulation of the NPP1 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of this compound in bladder cancer cell lines: modulation of the NPP1 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Determining the IC50 of Bozepinib in MCF-7 and HCT-116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bozepinib is a synthetic small molecule that has demonstrated potent antitumor activity in various cancer cell lines. It is known to induce apoptosis, a form of programmed cell death, making it a compound of interest for cancer therapeutic development. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma). Additionally, it outlines the key signaling pathways implicated in this compound's mechanism of action in these cell lines.

Data Presentation

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In the context of cancer cell lines, it is a measure of the drug's potency in inhibiting cell growth and proliferation. Studies have shown that HCT-116 cells exhibit greater sensitivity to this compound compared to MCF-7 cells.

| Cell Line | Cancer Type | This compound IC50 | Reference |

| MCF-7 | Breast Adenocarcinoma | > HCT-116 | [Marchal et al., 2013] |

| HCT-116 | Colorectal Carcinoma | < MCF-7 | [Marchal et al., 2013] |

Note: The provided data indicates a qualitative comparison of this compound's potency. For precise quantitative IC50 values, it is imperative to perform the detailed experimental protocol outlined below. A study by Marchal et al. indicated that colon cancer cell lines, including HCT-116, are more sensitive to the cytotoxic effects of this compound than the MCF-7 breast cancer cell line[1].

Experimental Protocols

Materials and Reagents

-

This compound (lyophilized powder)

-

MCF-7 and HCT-116 cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) for MCF-7 and McCoy's 5A Medium for HCT-116

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol for IC50 Determination using MTT Assay

This protocol is adapted from standard MTT assay procedures for adherent cells.

1. Cell Seeding: a. Culture MCF-7 and HCT-116 cells in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Harvest cells at 80-90% confluency using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter. d. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. e. Incubate the plates for 24 hours to allow for cell attachment.

2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration. c. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plates for 48 to 72 hours.

3. MTT Assay: a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plates for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of this compound and the experimental workflow for IC50 determination.

Caption: this compound-induced apoptotic signaling pathway.

Caption: Experimental workflow for IC50 determination.

Discussion of Signaling Pathways

This compound exerts its anticancer effects primarily through the induction of apoptosis. A key molecular target of this compound is the double-stranded RNA-dependent protein kinase (PKR).

-

PKR-Mediated Apoptosis: In both MCF-7 and HCT-116 cells, this compound upregulates and activates PKR.[2][3] Activated PKR can then phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis and subsequently inducing apoptosis. This pro-apoptotic effect of this compound has been shown to be independent of the tumor suppressor protein p53.[2][3]

While the PKR pathway is a central mechanism, other signaling pathways may also be involved in the cellular response to this compound, potentially in a cell-type-specific manner. For instance, in breast cancer cells, pathways involving HER2, JNK, and ERK have been suggested as potential targets. In HCT-116 cells, which are known to often have dysregulated Wnt/β-catenin signaling, the interplay between apoptosis-inducing agents and this critical pathway could be a subject for further investigation.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the in vitro evaluation of this compound's cytotoxic activity against MCF-7 and HCT-116 cancer cell lines. Accurate determination of IC50 values is a critical first step in the preclinical assessment of novel anticancer compounds. Understanding the underlying signaling pathways provides valuable insights into the drug's mechanism of action and can inform the design of future studies, including combination therapies and the investigation of resistance mechanisms.

References

Application Notes and Protocols: In Vitro Synergistic Combination Therapy of Bozepinib and IFNα

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for investigating the synergistic anti-cancer effects of Bozepinib and Interferon-alpha (IFNα) in vitro. This compound is a novel anti-tumor agent that has been shown to induce apoptosis in cancer cells.[1] IFNα is a cytokine with established anti-proliferative and immunomodulatory properties used in cancer therapy. The combination of these two agents has been demonstrated to synergistically enhance anti-tumor activity by inducing apoptosis, autophagy, and senescence, offering a promising therapeutic strategy.[1][2]

The described protocols are based on established methodologies and published research on the this compound and IFNα combination, providing a framework for researchers to replicate and build upon these findings.

Key Signaling Pathways

The synergistic effect of this compound and IFNα is mediated through the convergence of their respective signaling pathways. IFNα binds to its receptor (IFNAR), activating the JAK-STAT signaling cascade, which leads to the transcription of IFN-stimulated genes (ISGs).[3][4] A key ISG is the double-stranded RNA-dependent protein kinase (PKR).[1] this compound has been identified as an activator of PKR.[1] The combination of this compound and IFNα leads to enhanced activation of PKR, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event disrupts protein synthesis and triggers downstream cellular responses, including apoptosis, autophagy, and senescence.[1]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the synergistic effects of this compound and IFNα on various cancer cell lines.

Table 1: IC50 Values of this compound Alone and in Combination with IFNα. [5]

| Cell Line | This compound IC50 (µM) | This compound + IFNα (50 IU/mL) IC50 (µM) |

| MCF-7 (Breast Cancer) | 8.5 ± 0.7 | 5.2 ± 0.5 |

| HCT-116 (Colon Cancer) | 4.2 ± 0.3 | 2.1 ± 0.2 |

| RKO (Colon Cancer) | 5.8 ± 0.6 | 3.5 ± 0.4 |

Table 2: Apoptosis Induction by this compound and IFNα Combination. [6]

| Cell Line | Treatment (48 hours) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Control | ~5% |

| This compound (5 µM) | ~20% | |

| IFNα (500 IU/mL) | ~10% | |

| This compound (5 µM) + IFNα (500 IU/mL) | ~45% | |

| HCT-116 | Control | ~3% |

| This compound (5 µM) | ~25% | |

| IFNα (500 IU/mL) | ~8% | |

| This compound (5 µM) + IFNα (500 IU/mL) | ~55% | |

| RKO | Control | ~4% |

| This compound (5 µM) | ~22% | |

| IFNα (500 IU/mL) | ~9% | |

| This compound (5 µM) + IFNα (500 IU/mL) | ~50%* |

*Statistically significant increase compared to single-agent treatments (p<0.05).

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro synergy between this compound and IFNα.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is used to determine the effect of this compound and IFNα on cell proliferation and to calculate the IC50 values.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, RKO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

IFNα

-

96-well plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% Acetic acid

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound, IFNα, or their combination for 6 days.[2] Include untreated control wells.

-

After the incubation period, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7]

-

Wash the plates five times with slow-running tap water and allow them to air-dry.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[7]

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC)

This protocol quantifies the extent of apoptosis induced by the combination therapy.

Materials:

-

Treated and untreated cells

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 5 µM), IFNα (e.g., 500 IU/mL), or the combination for 48 hours.[6]

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[10] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Senescence-Associated β-Galactosidase Staining

This protocol detects cellular senescence, a potential outcome of the combination therapy.

Materials:

-

Treated and untreated cells in culture dishes

-

PBS

-

Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)[11]

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 3-5 minutes at room temperature.[12]

-

Wash the cells three times with PBS.

-

Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours.[12]

-

Examine the cells under a microscope for the development of a blue color, which indicates senescent cells.

Western Blot Analysis of PKR and eIF2α Phosphorylation